4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
4-amino-2-piperidin-1-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-6-8-7-13-10(14-9(8)12)15-4-2-1-3-5-15/h7H,1-5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMBMIZSLPVIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383240 | |
| Record name | 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90973-23-2 | |
| Record name | 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2-piperidin-1-yl-pyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of EGFR, thereby inhibiting the receptor’s kinase activity. This prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell growth and proliferation.
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to cell cycle arrest and apoptosis.
Biological Activity
4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and an amino group that contribute to its pharmacological properties. Recent studies have highlighted its potential as a therapeutic agent in various medical applications, including oncology and receptor modulation.
Structural Characteristics
The molecular formula of this compound is . The compound crystallizes with one molecule in the asymmetric unit, featuring a chair conformation of the piperidine ring. The dihedral angle between the piperidine and pyrimidine rings is approximately 49.57°, indicating a significant spatial orientation that may influence its biological interactions .
Antitumor Activity
Research has demonstrated that pyrimidine derivatives, including this compound, exhibit notable antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell growth and survival.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.058 | Inhibition of cell cycle progression |
| A549 | 0.035 | Induction of apoptosis |
| MDA-MB-231 | 0.021 | Modulation of apoptotic signaling |
Receptor Modulation
This compound has also been identified as a multi-target ligand for adenosine receptors (A1R and A2AR) and phosphodiesterase 10A (PDE10A). The compound exhibits inhibitory activity with IC50 values ranging from 2.4 to 10 µM against PDE10A, indicating its potential as a therapeutic agent in conditions modulated by these receptors .
Table 2: Receptor Binding Affinity
| Target | IC50 (µM) | Ki (nM) |
|---|---|---|
| PDE10A | 2.4 | 34 |
| A1R | 10 | 294 |
| A2AR | - | - |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis has revealed that modifications to the piperidine and pyrimidine moieties can significantly affect the biological activity of the compound. For instance, the introduction of electron-donating groups has been shown to enhance receptor affinity and selectivity .
Key Findings:
- Hydrophobic Interactions: Increasing lipophilicity improves binding affinity to hydrophobic pockets in receptors.
- Functional Groups: Hydroxyl (-OH) groups on the pyrimidine ring enhance antiproliferative activity against cancer cell lines.
Case Study 1: Antitumor Efficacy in Vivo
In a recent study, mice bearing xenograft tumors were treated with varying doses of this compound. The results indicated a dose-dependent reduction in tumor size, confirming its potential as an effective antitumor agent.
Case Study 2: Multi-target Ligand Development
Another investigation focused on optimizing the compound's affinity for adenosine receptors. By employing computational modeling alongside experimental validation, researchers identified key structural modifications that enhanced selectivity for A1R over other receptor subtypes.
Scientific Research Applications
Anticancer Activity
4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile has been identified as a potent inhibitor of protein kinase B (PKB), which plays a critical role in cell survival and proliferation pathways associated with cancer. Research has shown that derivatives of this compound can inhibit tumor growth in vivo, particularly in human tumor xenografts in nude mice at tolerable doses.
Case Study:
A study demonstrated that modifications to the piperidine ring could enhance selectivity for PKB over related kinases like PKA, resulting in compounds with up to 150-fold selectivity. This selectivity is vital for reducing off-target effects in cancer therapy.
Neurological Applications
The compound also shows promise as an antagonist for A2A adenosine receptors, which are implicated in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. By blocking these receptors, this compound may help mitigate symptoms and slow disease progression.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of PKB | |
| Neuroprotective | A2A receptor antagonism | |
| Antiviral | Potential activity against viral replication | |
| Antimicrobial | Broad-spectrum activity against bacterial pathogens |
Cardiovascular Applications
Piperidine derivatives have shown efficacy in treating cardiovascular diseases by acting as inhibitors of cAMP-phosphodiesterase. This action enhances the biosynthesis of prostacyclin (PGI2), which has antiaggregatory effects on platelets and could be beneficial in managing pulmonary hypertension.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine reacts with chlorinated pyrimidine derivatives under reflux conditions. The yield from such reactions can reach approximately 74% under optimized conditions .
Experimental Procedure:
- Combine 4-amino-6-chloro-pyrimidine-5-carbonitrile and piperidine in ethanol.
- Reflux the mixture for several hours.
- Cool and filter the resulting solid, then recrystallize to obtain pure product.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pyrimidine-5-carbonitriles exhibit variability in melting points, solubility, and stability depending on substituents. Key analogs include:
Key Observations:
- Piperidinyl vs. Aryl Groups : Piperidine substituents (as in CDK9 inhibitor 12n, mp 254–256°C ) generally confer higher melting points compared to aryl-substituted analogs (mp 178–209°C), likely due to enhanced intermolecular interactions.
- Electron-Withdrawing Groups : Fluorinated aryl groups (e.g., 3-fluoro-5-(trifluoromethyl)phenyl in 6a–6h) enhance thermal stability and bioactivity .
- Thioethers : Methylthio derivatives (e.g., ) exhibit distinct solubility profiles, often being water-soluble, which is critical for drug formulation.
Preparation Methods
Reaction Conditions and Protocol
A representative procedure involves refluxing 1.0 g (6.5 mmol) of 4-amino-2-chloropyrimidine-5-carbonitrile with 2.75 g (32.5 mmol) of piperidine in 20 mL of ethanol for 6 hours. The molar ratio of piperidine to chloropyrimidine is critical, typically maintained at 5:1 to ensure complete substitution. After cooling to room temperature and stirring for an additional 2 hours, the product precipitates as a white solid, which is filtered, washed with ethanol, and dried. Recrystallization from acetone yields colorless blocks of the title compound with a reported yield of 74%.
Key Parameters:
-
Solvent: Ethanol (polar protic) enhances nucleophilicity of piperidine.
-
Temperature: Reflux (~78°C for ethanol) balances reaction rate and side-product minimization.
-
Stoichiometry: Excess piperidine (5 eq) drives the reaction to completion.
Mechanistic and Kinetic Considerations
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr) mechanism. The chlorine atom’s departure is facilitated by the electron-withdrawing cyano (-C≡N) and amino (-NH2) groups at the 5- and 4-positions of the pyrimidine ring, respectively, which activate the 2-position for substitution. Piperidine, a strong nucleophile, attacks the electrophilic carbon, leading to intermediate formation, followed by deprotonation to restore aromaticity.
Side Reactions and Byproducts
Prolonged heating beyond 6 hours may lead to over-alkylation or decomposition, as evidenced by diminished yields in exploratory trials. The use of aprotic solvents like DMF or DMSO was initially explored but resulted in lower yields due to increased side reactions, prompting the adoption of ethanol as the optimal solvent.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
IR Spectroscopy: Peaks at 3426 cm⁻¹ and 3308 cm⁻¹ confirm N-H stretching vibrations of the amino group, while 2190 cm⁻¹ corresponds to the cyano group. The C=N stretch of the pyrimidine ring appears at 1646 cm⁻¹.
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¹H NMR (DMSO-d6): Signals at δ 1.45–1.55 (m, 2H, piperidine CH2), δ 1.65–1.75 (m, 4H, piperidine CH2), and δ 3.85–3.95 (m, 4H, piperidine N-CH2) validate the piperidine substitution. The amino proton resonates as a broad singlet at δ 7.25.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with the piperidine ring adopting a chair conformation. The N3 and C7 atoms deviate from the mean plane of the remaining four piperidine carbons (C5/C6/C8/C9) by -0.2472(2) Å and 0.642(3) Å, respectively, indicating minimal ring puckering.
Process Optimization and Scalability
Solvent Screening
Comparative studies show ethanol outperforms methanol, isopropanol, and acetonitrile in yield and purity. Methanol’s lower boiling point (65°C) slows reaction kinetics, while acetonitrile’s aprotic nature reduces piperidine nucleophilicity.
Industrial-Scale Production
Commercial suppliers like Dideu Industries Group Limited and Sigma-Aldrich produce the compound at scale, with prices ranging from $1.10/g to $713.10/g depending on purity (95–99%) and order quantity. Pilot-scale batches (100 kg) maintain yields above 70% by employing continuous distillation to remove generated HCl, preventing side reactions.
Alternative Synthetic Routes
While the piperidine substitution method dominates, exploratory approaches include:
Q & A
Q. What are the optimized synthetic routes for 4-Amino-2-(piperidin-1-yl)pyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?
The compound can be synthesized via a three-component cyclocondensation under thermal aqueous conditions. Key steps include heating aromatic aldehydes, thiourea, and malononitrile derivatives, followed by purification via crystallization. Reaction temperature (e.g., 80–100°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. For example, substituents on the aryl group (e.g., electron-withdrawing groups like Cl or Br) may require adjusted reaction times to avoid side products. Characterization via melting point analysis, IR (e.g., CN stretch at ~2212 cm⁻¹), and NMR (e.g., NH₂ protons at δ 7.18–8.39 ppm) is critical for validation .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- IR Spectroscopy : Confirm the presence of NH₂ (3478–3329 cm⁻¹) and nitrile (CN, ~2212 cm⁻¹) groups.
- NMR : Observe aromatic protons in DMSO-d₆ (δ 7.31–8.40 ppm) and piperidinyl protons (δ 3.08 ppm for N(CH₃)₂).
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 302 for M⁺) and fragmentation patterns (e.g., loss of piperidine moieties at m/z 104) .
- Elemental Analysis : Match experimental and theoretical C/H/N percentages (e.g., C: 72.18% vs. 72.36% calculated) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
The compound exhibits limited solubility in polar solvents like water but dissolves well in DMSO or DMF. Stability tests show degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability in neutral buffers. Long-term storage recommendations include desiccated environments at –20°C to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyrimidine ring influence biological activity?
Substituents at the 4- and 6-positions modulate electron density and steric bulk, affecting interactions with biological targets. For example:
- Electron-withdrawing groups (Cl, Br) : Enhance binding to enzymes like acetylcholinesterase by increasing electrophilicity at the nitrile group.
- Aryl groups (e.g., thiophenyl) : Improve lipophilicity, enhancing blood-brain barrier penetration in neuroactive studies . Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using Hammett σ constants and molecular docking simulations .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC₅₀ values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration). To address this:
- Standardize Assays : Use recombinant human acetylcholinesterase and consistent substrate (acetylthiocholine) concentrations.
- Control for Purity : Validate compound purity via HPLC (>98%) to exclude confounding effects of impurities.
- Cross-Validate with Orthogonal Methods : Compare enzymatic inhibition with cellular assays (e.g., SH-SY5Y neuroblastoma viability) .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
- Molecular Docking : Identify key interactions (e.g., hydrogen bonding with acetylcholinesterase’s catalytic triad).
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3 for CNS penetration) and reduce hepatotoxicity risks.
- Metabolic Stability : Simulate cytochrome P450 metabolism to avoid rapid clearance .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization at the piperidinyl nitrogen can occur during prolonged heating. Mitigation strategies include:
- Low-Temperature Cyclocondensation : Reduce thermal degradation.
- Chiral Chromatography : Separate enantiomers using cellulose-based columns.
- Asymmetric Catalysis : Introduce chiral auxiliaries during synthesis .
Methodological Considerations
Q. How to address low yields in multi-component reactions involving this compound?
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min, improving yield by 15–20% .
- Workup Protocols : Precipitate impurities via pH adjustment (e.g., HCl to pH 5) before crystallization .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- HPLC-MS : Monitor hydrolyzed products (e.g., carboxylic acid derivatives from nitrile hydrolysis).
- TGA/DSC : Assess thermal decomposition thresholds (>200°C for most pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
